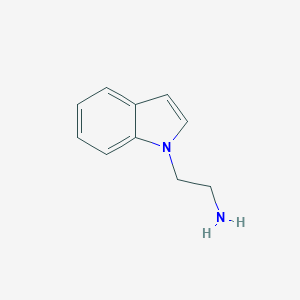

2-(1H-インドール-1-イル)エタンアミン

概要

説明

2-(1H-indol-1-yl)ethanamine, also known as indoleethylamine, is a heterocyclic aromatic amine derived from indole. It is a colorless, water-soluble solid with a melting point of 85 °C. It is an important intermediate in organic synthesis, particularly in the production of indole derivatives, and has applications in the pharmaceutical and agrochemical industries. It has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.

科学的研究の応用

生化学: サイトカイン産生の調節

2-(1H-インドール-1-イル)エタンアミンは、サイトカイン産生を調節する能力について研究されてきました。 IL-1βで刺激されたヒト口腔初代細胞において、IL-6、IL-8、COX-2などの炎症性サイトカインの産生を高める可能性を示しました . これにより、炎症過程の理解に役立ち、自己免疫疾患の治療法開発に不可欠となる可能性があります。

薬理学: 治療薬開発

薬理学では、この化合物の誘導体が、いくつかの自己免疫疾患や感染に対する宿主防御において重要な役割を果たす炎症性サイトカイン産生への影響を調べるために合成されてきました . サイトカイン産生を調節する能力は、新しい治療薬の開発に向けた候補として位置付けられています。

神経科学: 神経調節と神経伝達

2-(1H-インドール-1-イル)エタンアミンは、哺乳類の脳に微量に存在し、神経調節物質または神経伝達物質として作用する可能性があります . これにより、脳機能におけるその役割、および神経疾患に対する潜在的な治療用途を調査するための神経科学における研究分野が開かれます。

分子生物学: 植物ホルモン生合成

この化合物は、植物ホルモンであるインドール-3-酢酸の生合成経路における中間体になる可能性があります . この経路におけるその役割を理解することは、植物の成長と発達に対する洞察を提供し、農業研究とバイオテクノロジーに役立ちます。

医薬品化学: 抗菌活性

研究では、2-(1H-インドール-1-イル)エタンアミン誘導体を含むインドール系化合物の、さまざまなヒト病原菌に対する抗菌活性を評価してきました . これにより、新しい抗菌薬を開発するための医薬品化学における重要性が強調されます。

分析化学: 構造解析と合成

この化合物の構造は、結晶学と密度汎関数理論(DFT)研究を用いて解析され、その化学的性質をより深く理解することができました . 分析化学では、その合成と構造活性相関(SAR)が、新しい分析方法やプローブの開発に不可欠です。

Safety and Hazards

作用機序

Target of Action

2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is a biogenic amine that plays a crucial role in various biological processes . It is known to bind with high affinity to multiple receptors, including the human trace amine-associated receptor 1 (hTAAR1) and non-selective serotonin receptors . These receptors are involved in numerous physiological functions, including mood regulation, cognition, and the immune response .

Mode of Action

Tryptamine interacts with its targets primarily through receptor binding. For instance, it acts as an agonist for hTAAR1, stimulating the receptor’s activity . It also functions as a non-selective serotonin receptor agonist, which means it can bind to and activate various types of serotonin receptors . This broad receptor activity allows tryptamine to influence a wide range of physiological processes.

Biochemical Pathways

The action of tryptamine affects several biochemical pathways. For instance, its interaction with serotonin receptors can influence the serotonergic system, which plays a key role in mood regulation and other cognitive functions . Additionally, its agonistic activity on hTAAR1 can modulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .

Result of Action

The activation of serotonin receptors and hTAAR1 by tryptamine can lead to various molecular and cellular effects. For example, it can modulate the production of pro-inflammatory cytokines, potentially influencing immune responses . Additionally, its impact on neurotransmitter release can affect neuronal signaling and thus influence various cognitive functions .

Action Environment

The action, efficacy, and stability of tryptamine can be influenced by various environmental factors. For instance, the presence of other competing ligands can affect its binding to receptors. Additionally, factors such as pH and temperature can influence its stability and activity .

生化学分析

Biochemical Properties

The exact biochemical properties of 2-(1H-indol-1-yl)ethanamine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Cellular Effects

The effects of 2-(1H-indol-1-yl)ethanamine on cells are diverse and depend on the specific cellular context. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(1H-indol-1-yl)ethanamine is complex and involves multiple steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-indol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFQUSYBZYTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293224 | |

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13708-58-2 | |

| Record name | 13708-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

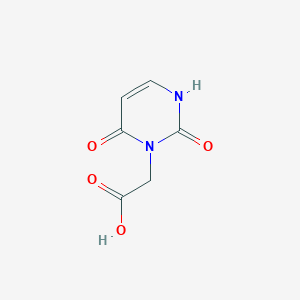

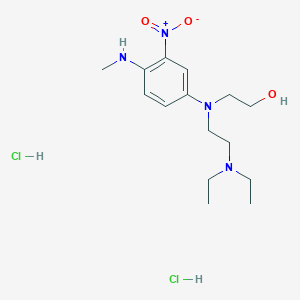

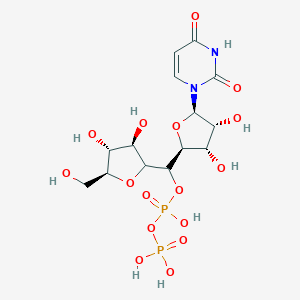

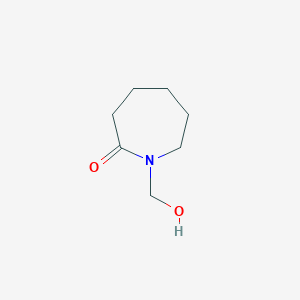

Feasible Synthetic Routes

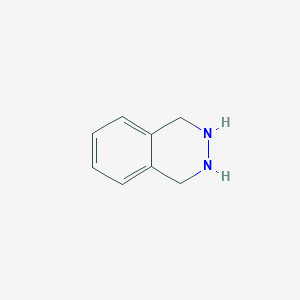

Q1: What is the significance of 2-(1H-Indol-1-yl)ethanamine in the context of the presented research?

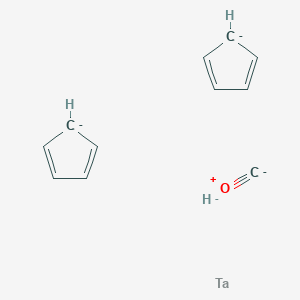

A1: The research highlights the use of 2-(1H-Indol-1-yl)ethanamine as a key starting material in a novel enantioselective iso-Pictet-Spengler reaction. [] This reaction allows for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a relatively unexplored indole-based core structure with potential applications in medicinal chemistry. [] This reaction provides a new synthetic route to access these compounds with high enantioselectivity, which is crucial for potential drug development.

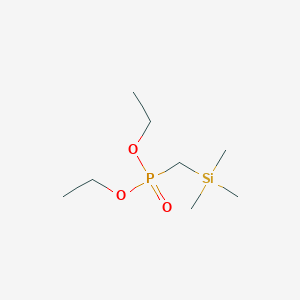

Q2: What makes the reported reaction with 2-(1H-Indol-1-yl)ethanamine particularly noteworthy?

A2: The research presents the first example of an asymmetric iso-Pictet-Spengler reaction utilizing 2-(1H-Indol-1-yl)ethanamine. [] Previous methods to synthesize similar compounds lacked enantiocontrol, limiting their utility. The use of a commercially available chiral silicon Lewis acid catalyst in this reaction enables the formation of the desired products with high enantiomeric excess. [] This breakthrough paves the way for exploring the biological activities of these enantiopure compounds for drug discovery purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)